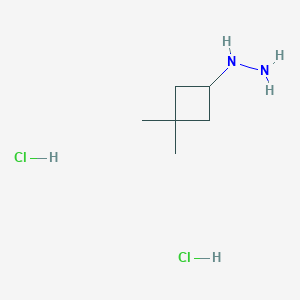
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is known for its unique cyclobutyl structure, which is substituted with two methyl groups at the 3-position, and its hydrazine moiety, which is protonated to form the dihydrochloride salt.
Preparation Methods
The synthesis of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with hydrazine hydrate under acidic conditions to form the hydrazine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with electrophiles to form substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutyl structure can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride can be compared with other hydrazine derivatives such as:
Cyclobutylhydrazine: Lacks the methyl substituents, leading to different reactivity and biological activity.
Dimethylhydrazine: Lacks the cyclobutyl ring, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
(3,3-dimethylcyclobutyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)3-5(4-6)8-7;;/h5,8H,3-4,7H2,1-2H3;2*1H |
InChI Key |
GZCRGLKXJXLRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















